(2-Methyl-4-chlorophenoxy)acetyl chloride
Overview
Description
(2-Methyl-4-chlorophenoxy)acetyl chloride is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of phenoxyacetic acid and is commonly used as an intermediate in the synthesis of various chemical compounds. This compound is characterized by the presence of a chlorophenoxy group attached to an acetyl chloride moiety, making it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methyl-4-chlorophenoxy)acetyl chloride can be synthesized through the reaction of (2-Methyl-4-chlorophenoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, resulting in the formation of the acetyl chloride derivative along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient distillation systems to ensure the purity and yield of the final product. The reaction conditions are carefully controlled to optimize the conversion of the starting material to the desired acetyl chloride derivative .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4-chlorophenoxy)acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form (2-Methyl-4-chlorophenoxy)acetic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the (2-Methyl-4-chlorophenoxy)acetyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids such as aluminum chloride (AlCl3) for Friedel-Crafts acylation
Solvents: Organic solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3)
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Aromatic Ketones: Formed by Friedel-Crafts acylation of aromatic compounds
Scientific Research Applications
(2-Methyl-4-chlorophenoxy)acetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the synthesis of biologically active compounds, including herbicides and pharmaceuticals.
Medicine: Utilized in the development of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (2-Methyl-4-chlorophenoxy)acetyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-4-chlorophenoxy)acetic acid: The parent acid from which the acetyl chloride derivative is synthesized.
4-Chlorophenoxyacetyl chloride: A structurally similar compound with a different substitution pattern on the aromatic ring.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxyacetic acid structure.
Uniqueness
(2-Methyl-4-chlorophenoxy)acetyl chloride is unique due to its specific substitution pattern and reactivity as an acylating agent. Its ability to form a wide range of derivatives makes it a valuable reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYSGRXBGLVRGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493509 | |
Record name | (4-Chloro-2-methylphenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6597-79-1 | |
Record name | 2-(4-Chloro-2-methylphenoxy)acetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6597-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-2-methylphenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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